
Dimethyl propylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl propylboronate is an organoboron compound that has garnered attention in various fields of chemistry due to its unique properties and reactivity. As a boronic ester, it is characterized by the presence of a boron atom bonded to two methoxy groups and a propyl group. This compound is particularly significant in organic synthesis and has applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl propylboronate can be synthesized through several methods. One common approach involves the reaction of propylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is usually obtained through a series of purification steps, including distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl propylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl propylboronate has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: this compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which dimethyl propylboronate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds . The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the boron atom.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
Comparison: Dimethyl propylboronate is unique due to its specific combination of methoxy and propyl groups, which confer distinct reactivity and stability compared to other boronic esters. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, but this compound offers advantages in terms of solubility and ease of handling.
Propriétés
Numéro CAS |
2938-87-6 |
|---|---|
Formule moléculaire |
C5H13BO2 |
Poids moléculaire |
115.97 g/mol |
Nom IUPAC |
dimethoxy(propyl)borane |
InChI |
InChI=1S/C5H13BO2/c1-4-5-6(7-2)8-3/h4-5H2,1-3H3 |
Clé InChI |
ZCYDUMUZARXRBY-UHFFFAOYSA-N |
SMILES canonique |
B(CCC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


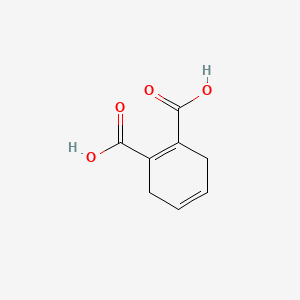
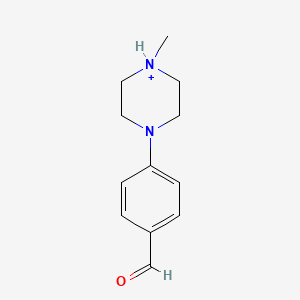
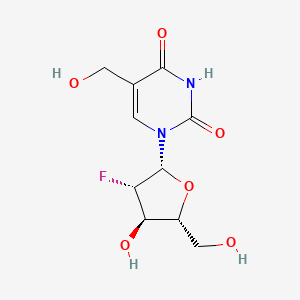
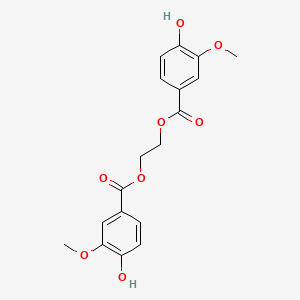
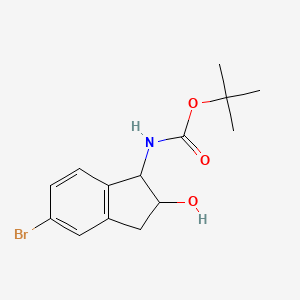

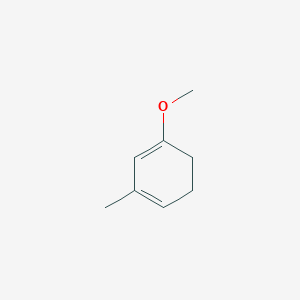
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
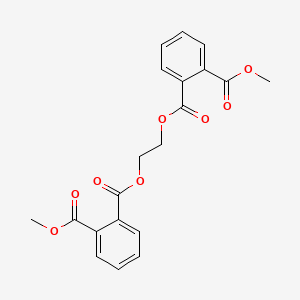
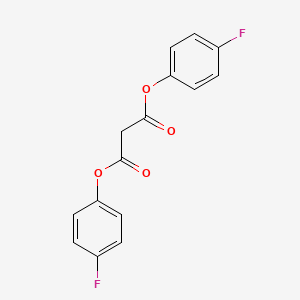

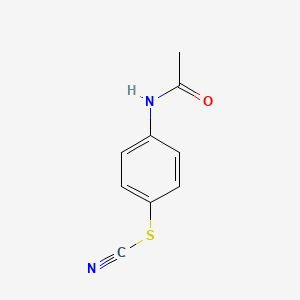
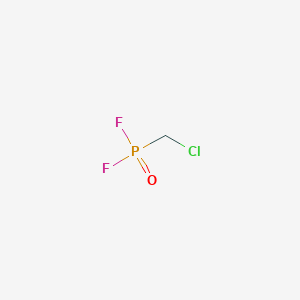
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
